1H-Benzimidazole,1-ethenyl-2-methyl-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

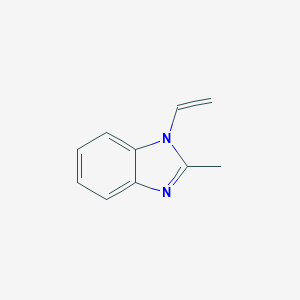

1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) is a heterocyclic aromatic compound that features a benzimidazole core with a vinyl group at the first position and a methyl group at the second position. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. For instance, the reaction of o-phenylenediamine with acetaldehyde under acidic conditions can yield 2-methylbenzimidazole, which can then be vinylated using vinyl halides in the presence of a base .

Industrial Production Methods: Industrial production of 1-vinyl-2-methyl-1H-benzimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products:

Oxidation: Epoxides, aldehydes.

Reduction: Saturated benzimidazole derivatives.

Substitution: Halogenated or nitrated benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Antiviral Properties

One of the most significant applications of benzimidazole derivatives, including 1H-benzimidazole, is their use as antiviral agents. Research has shown that certain benzimidazole compounds exhibit activity against herpes viruses, particularly cytomegalovirus (CMV) and herpes simplex virus (HSV). These compounds can be utilized in therapeutic formulations for the treatment and prophylaxis of viral infections .

- Mechanism of Action : Benzimidazole derivatives are believed to inhibit viral replication by interfering with nucleic acid synthesis, making them potential candidates for combination therapies with other antiviral drugs .

Pharmacological Studies

The compound has also been studied for its pharmacokinetic properties. It can be analyzed using high-performance liquid chromatography (HPLC), which allows for the determination of its concentration in biological samples. This technique is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo .

Chromatography Techniques

1H-Benzimidazole, 1-ethenyl-2-methyl-(9CI) is frequently used in analytical chemistry for method development and validation. Its separation can be effectively achieved using reverse phase HPLC methods with mobile phases containing acetonitrile and water .

- Table: Chromatographic Conditions for 1H-Benzimidazole Analysis

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile: Water |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm |

| Application | Pharmacokinetics |

Case Study 1: Antiviral Efficacy

A study demonstrated that a benzimidazole derivative showed significant antiviral activity against CMV in vitro. The compound was tested at various concentrations, revealing a dose-dependent response that supports further investigation into its therapeutic potential .

Case Study 2: Pharmacokinetic Profiling

In a pharmacokinetic study involving animal models, researchers utilized HPLC to measure plasma concentrations of 1H-benzimidazole after administration. Results indicated that the compound reached peak plasma concentrations within a specified time frame, which is essential for dosing regimens in clinical settings .

Mecanismo De Acción

The mechanism of action of 1-vinyl-2-methyl-1H-benzimidazole involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes and pathways .

Comparación Con Compuestos Similares

- 1-Methylbenzimidazole

- 2-Methylbenzimidazole

- 5-Methylbenzimidazole

- 1-Vinylbenzimidazole

Comparison: 1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) is unique due to the presence of both vinyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, 1-methylbenzimidazole lacks the vinyl group, making it less reactive in certain substitution reactions. Similarly, 2-methylbenzimidazole does not have the vinyl group, affecting its overall chemical behavior .

Actividad Biológica

1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) is a compound belonging to the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : 1H-Benzimidazole,1-ethenyl-2-methyl-(9CI)

- CAS Number : 1673-62-7

- Molecular Formula : C10H10N2

- Molecular Weight : 158.20 g/mol

Benzimidazole derivatives exhibit various mechanisms of action, primarily through their interaction with cellular targets. The following are key mechanisms associated with 1H-benzimidazole compounds:

- Microtubule Inhibition : Benzimidazoles disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly noted in antiparasitic activity against nematodes and other parasites.

- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of enzymes such as topoisomerases and cyclooxygenases (COX), which are crucial for DNA replication and inflammatory processes.

- Receptor Binding : Certain derivatives have shown affinity for various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activities

The biological activities of 1H-benzimidazole,1-ethenyl-2-methyl-(9CI) can be summarized as follows:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a series of benzimidazole derivatives, including 1H-benzimidazole,1-ethenyl-2-methyl-(9CI). The compound was tested against several cancer cell lines (e.g., MCF-7, HeLa) and demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was attributed to microtubule disruption leading to mitotic arrest .

Case Study 2: Antimicrobial Efficacy

Research detailed in Pharmaceutical Biology assessed the antimicrobial properties of various benzimidazole derivatives. The study found that 1H-benzimidazole,1-ethenyl-2-methyl-(9CI) exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by their structural modifications. Key factors affecting activity include:

- Substitution Patterns : Variations at the 1-, 2-, and 5-positions on the benzimidazole ring can enhance or diminish biological activity.

- Functional Groups : The presence of electron-withdrawing or electron-donating groups can alter the compound's interaction with biological targets.

Table: Structure-Activity Relationship of Benzimidazoles

| Substituent Position | Effect on Activity |

|---|---|

| 1-position | Enhances receptor binding |

| 2-position | Critical for enzyme inhibition |

| 5-position | Influences antimicrobial potency |

Propiedades

IUPAC Name |

1-ethenyl-2-methylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-3-12-8(2)11-9-6-4-5-7-10(9)12/h3-7H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMZRXHVBMINDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.